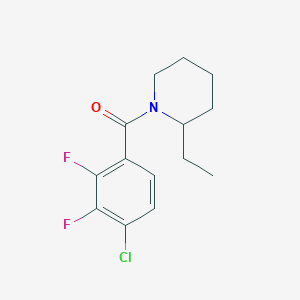

1-(4-chloro-2,3-difluorobenzoyl)-2-ethylpiperidine

Overview

Description

1-(4-chloro-2,3-difluorobenzoyl)-2-ethylpiperidine, also known as CDFB, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the piperidine family and has been shown to have a number of interesting properties that make it useful for a variety of applications.

Scientific Research Applications

Efficient Alcohol Oxidation System

Researchers have developed a highly efficient alcohol oxidation system that is environmentally friendly, using recyclable hypervalent iodine(III) reagent. This system can oxidize a variety of alcohols to their corresponding carbonyl compounds with high yields, demonstrating the potential for sustainable chemical processes (Xiao‐Qiang Li & Chi Zhang, 2009).

Spin-crossover Iron(II) Complexes

A study on iron(II) complexes bridged by intermolecular imidazole-pyridine NH...N hydrogen bonds showed steep one-step spin crossover (SCO) between high-spin and low-spin states. This research provides insights into the structural and electronic properties of spin-crossover materials, which have applications in sensors and memory devices (Koshiro Nishi et al., 2010).

Synthesis of 3-Aminomethyl-3-fluoropiperidines

The synthesis of new 1-alkyl-3-aminomethyl-3-fluoropiperidines, which are of interest as building blocks in medicinal chemistry, has been described. These compounds were obtained in good yields, showcasing the versatility of fluorinated piperidines in chemical synthesis (Eva Van Hende et al., 2009).

Liquid Chromatography-tandem Mass Spectrometric Method

A study developed a rapid and sensitive method for the quantitative determination of SCH 211803, a compound structurally related to piperidines, in plasma. This method supports pre-clinical studies, highlighting the importance of analytical techniques in the development of new therapeutic agents (Liyu Yang et al., 2004).

Occurrence and Behavior of Parabens in Aquatic Environments

Research on the occurrence, fate, and behavior of parabens in aquatic environments provides insights into the environmental impact of organic compounds. While not directly related to "1-(4-chloro-2,3-difluorobenzoyl)-2-ethylpiperidine," this study underscores the importance of understanding the ecological consequences of chemical substances (Camille Haman et al., 2015).

properties

IUPAC Name |

(4-chloro-2,3-difluorophenyl)-(2-ethylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClF2NO/c1-2-9-5-3-4-8-18(9)14(19)10-6-7-11(15)13(17)12(10)16/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHUIMFKCXZGOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=C(C(=C(C=C2)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4057735.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethylbutanamide](/img/structure/B4057744.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4057755.png)

![N-[(1-adamantylamino)carbonothioyl]-2-chloro-5-iodobenzamide](/img/structure/B4057763.png)

![N-(4-{[(4-bromophenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4057788.png)

![methyl 3-methyl-11-(2-nitrophenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4057795.png)

![N-(2-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}ethyl)-N'-phenylurea](/img/structure/B4057807.png)

![rel-(1S,6R)-3-{[(1-ethyl-1H-indol-3-yl)thio]acetyl}-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B4057828.png)

![methyl 2-({4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoyl}amino)benzoate](/img/structure/B4057831.png)

![1-(2,3-dichlorophenyl)-5-{[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4057835.png)